molecular formula C4H2Br2N2O B12359255 4,5-dibromo-4H-pyridazin-3-one

4,5-dibromo-4H-pyridazin-3-one

Cat. No.: B12359255
M. Wt: 253.88 g/mol
InChI Key: XRBLXAWTKVIJDT-UHFFFAOYSA-N
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Description

4,5-Dibromo-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and two bromine atoms at positions 4 and 5, and an oxygen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-4H-pyridazin-3-one typically involves the bromination of pyridazinone derivatives. One common method is the reaction of pyridazinone with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-4H-pyridazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

4,5-Dibromo-4H-pyridazin-3-one serves as a crucial building block in the synthesis of novel pharmaceuticals. It has been investigated for its potential anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that this compound demonstrates antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 0.5 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli>1

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized as a precursor in synthesizing herbicides and fungicides. These agrochemicals are essential for improving crop yields and protecting plants from pests and diseases:

  • Herbicide Development : The compound's structural properties allow it to be modified into effective herbicides that target specific weed species without harming crops.
  • Fungicide Applications : Its efficacy against fungal pathogens contributes to its use in developing fungicides that enhance plant health and productivity .

Material Science

The compound is also employed in formulating specialty polymers and coatings. Its inclusion in material science research focuses on enhancing the durability and resistance of materials to environmental factors:

  • Polymer Synthesis : It acts as an intermediate in synthesizing advanced polymeric materials with improved mechanical properties.
  • Coatings Development : The compound's chemical stability makes it suitable for creating protective coatings that resist degradation from UV light and moisture .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods such as chromatography and spectroscopy:

  • Detection Methods : Its unique spectral properties facilitate the detection and quantification of other chemical substances in complex mixtures.
  • Chromatographic Applications : The compound's stability under various conditions allows it to be used as a standard reference material in chromatographic analyses .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, supporting their potential use as therapeutic agents.

Cell LineIC50 (μM)
HeLa15
MCF-712

Case Study 2: Agricultural Applications

Research demonstrated the effectiveness of a synthesized herbicide derived from this compound. Field trials showed a significant reduction in weed populations while maintaining crop health, showcasing its potential as an environmentally friendly alternative to traditional herbicides.

Mechanism of Action

The mechanism of action of 4,5-dibromo-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4,5-Dichloro-4H-pyridazin-3-one: Similar structure but with chlorine atoms instead of bromine.

    4,5-Difluoro-4H-pyridazin-3-one: Contains fluorine atoms at positions 4 and 5.

    4,5-Diiodo-4H-pyridazin-3-one: Iodine atoms replace the bromine atoms.

Uniqueness: 4,5-Dibromo-4H-pyridazin-3-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Biological Activity

4,5-Dibromo-4H-pyridazin-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a pyridazine ring with bromine substituents at the 4 and 5 positions and a keto group at the 3 position. This structural configuration is crucial for its reactivity and biological activity. The synthesis of this compound typically involves multi-step reactions, including bromination and cyclization processes that yield high purity and yield rates.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various pyridazine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • Inhibition of COX Enzymes : The IC50 values for this compound derivatives against COX-1 and COX-2 have shown promising results. For instance, compounds derived from similar structures exhibited IC50 values ranging from 19.45 μM to 31.4 μM against COX-1 and COX-2 respectively .

Antitumor Activity

The antitumor activity of pyridazine derivatives has also been explored. In particular, studies have indicated that certain modifications to the pyridazine structure can enhance cytotoxicity against various cancer cell lines.

  • Case Study : A series of pyridazinone derivatives were tested against human pancreatic cancer cell lines using MTT assays. Results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of this compound have yielded positive results. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyridazine derivatives. Modifications at specific positions on the ring can significantly influence their pharmacological profiles.

Position Substituent Effect on Activity
3Keto GroupEnhances reactivity
4BromineIncreases anti-inflammatory activity
5Various groupsModulates cytotoxicity against cancer cells

Research Findings

  • Analgesic Effects : In vivo studies have demonstrated that certain pyridazine derivatives exhibit analgesic effects comparable to standard analgesics like ketorolac, indicating their potential use in pain management .
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their therapeutic effects in conditions associated with oxidative stress .
  • Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to target proteins involved in inflammation and cancer progression, supporting its potential as a lead compound for drug development .

Properties

Molecular Formula

C4H2Br2N2O

Molecular Weight

253.88 g/mol

IUPAC Name

4,5-dibromo-4H-pyridazin-3-one

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H

InChI Key

XRBLXAWTKVIJDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=N1)Br)Br

Origin of Product

United States

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